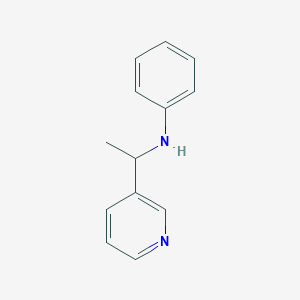

N-(1-(Pyridin-3-yl)ethyl)aniline

Descripción general

Descripción

N-(1-(Pyridin-3-yl)ethyl)aniline: is an organic compound with the molecular formula C13H14N2 It consists of a pyridine ring attached to an ethyl group, which is further connected to an aniline moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods typically involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: The compound can be reduced to form N-(1-(Pyridin-3-yl)ethyl)cyclohexylamine under hydrogenation conditions.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Hydrogen gas with a palladium or platinum catalyst is typically employed.

Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride are used for electrophilic aromatic substitution.

Major Products:

Oxidation: N-oxides or quinoline derivatives.

Reduction: N-(1-(Pyridin-3-yl)ethyl)cyclohexylamine.

Substitution: Various halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

Catalysis

N-(1-(Pyridin-3-yl)ethyl)aniline can act as a ligand in coordination chemistry. It forms complexes with transition metals that are useful in catalyzing various chemical reactions. Its ability to stabilize metal centers enhances catalytic activity in processes such as:

| Reaction Type | Catalyst | Application |

|---|---|---|

| Cross-coupling reactions | Palladium complexes | Synthesis of biaryl compounds |

| Hydrogenation | Platinum complexes | Reduction of unsaturated hydrocarbons |

| Oxidation | Copper complexes | Conversion of alcohols to carbonyls |

The compound serves as a pharmacophore in drug design, particularly for developing anti-inflammatory and antimicrobial agents. Its structural characteristics allow it to interact with biological targets effectively. Notable applications include:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli.

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Moderate to high antibacterial activity | S. aureus, E. coli |

| Derivatives with additional functional groups | Enhanced potency | Various bacterial strains |

Material Science

This compound is explored for its potential applications in developing new materials, particularly in organic electronics and sensors. Its electronic properties make it suitable for:

- Organic Light Emitting Diodes (OLEDs) : Used as a hole transport material.

- Chemical Sensors : Its ability to form stable complexes enhances sensitivity towards specific analytes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound derivatives against various pathogens. The results indicated that modifications to the aniline moiety significantly influenced antibacterial activity, suggesting structure-activity relationships that could guide future drug design .

Case Study 2: Catalytic Applications

Research demonstrated that this compound complexes with palladium exhibited enhanced catalytic activity in cross-coupling reactions compared to traditional ligands. This improvement was attributed to the electron-donating properties of the pyridine nitrogen, which stabilizes the palladium center .

Mecanismo De Acción

The mechanism of action of N-(1-(Pyridin-3-yl)ethyl)aniline depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π stacking interactions, while the aniline moiety can form hydrogen bonds with biological targets .

Comparación Con Compuestos Similares

- N-(1-(Pyridin-2-yl)ethyl)aniline

- N-(1-(Pyridin-4-yl)ethyl)aniline

- N-(1-(Quinolin-3-yl)ethyl)aniline

Comparison:

- N-(1-(Pyridin-3-yl)ethyl)aniline is unique due to the position of the pyridine ring, which influences its electronic properties and reactivity. Compared to its isomers, it may exhibit different binding affinities and selectivities in biological systems .

Actividad Biológica

N-(1-(Pyridin-3-yl)ethyl)aniline is a compound that belongs to a class of pyridine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 3-pyridinecarboxaldehyde with an appropriate amine under controlled conditions. The resulting compound can be characterized using various spectroscopic techniques, including NMR and FT-IR, to confirm the formation of the desired product.

Biological Activity

This compound exhibits a range of biological activities, primarily attributed to the pyridine moiety. The following sections detail its pharmacological properties based on recent research findings.

Antimicrobial Activity

Pyridine derivatives, including this compound, have shown significant antimicrobial properties. Various studies report that compounds with pyridine structures exhibit potent inhibition against different bacterial strains. For example, a study indicated that certain pyridine derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.86 to 2.47 mg/mL against specific pathogens, outperforming standard antibiotics like ascorbic acid .

Anticancer Properties

Research has highlighted the potential of pyridine derivatives as anticancer agents. In vitro studies have shown that modifications in the structure of these compounds can enhance their cytotoxic effects against various cancer cell lines. For instance, derivatives with electron-donating groups exhibited improved activity against human tumor cells, suggesting that this compound could be further explored for its anticancer potential .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. Compounds with similar structures have been reported to inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features. The following table summarizes key findings related to SAR:

Case Studies

Several case studies have explored the efficacy of pyridine derivatives in various biological contexts:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyridine derivatives, including this compound, against Mycobacterium tuberculosis. Results showed varying degrees of effectiveness, indicating potential for further development in tuberculosis treatment .

- Cytotoxicity Against Cancer Cells : In a comparative study assessing the cytotoxic effects of different pyridine derivatives on human cancer cell lines, this compound exhibited significant cytotoxicity, supporting its potential as an anticancer agent .

Propiedades

IUPAC Name |

N-(1-pyridin-3-ylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-11(12-6-5-9-14-10-12)15-13-7-3-2-4-8-13/h2-11,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOSIEUNEDTQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808016 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.